An In-depth Technical Guide to Metaflumizone-d4: Chemical Properties and Structure
An In-depth Technical Guide to Metaflumizone-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Metaflumizone-d4. The information is intended to support research, development, and analytical applications involving this isotopically labeled compound.
Core Chemical Properties
Metaflumizone-d4 is the deuterium-labeled form of Metaflumizone, a semicarbazone insecticide.[1][2][3] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in various matrices. Stable heavy isotopes of elements like hydrogen are often used as tracers in drug development to study pharmacokinetic and metabolic profiles.[1]
Chemical Identity
| Identifier | Value | Source |
| Compound Name | Metaflumizone-d4 | MedChemExpress |
| Synonyms | (E)-2-(2-(4-cyanophenyl-2,3,5,6-d4)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
| CAS Number | 852403-68-0 | CymitQuimica[4] |
| Molecular Formula | C₂₄H₁₂D₄F₆N₄O₂ | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
| Molecular Weight | 510.43 g/mol | CymitQuimica[4], TLC Pharmaceutical Standards[5] |
Physicochemical Properties
The physicochemical properties of Metaflumizone-d4 are expected to be very similar to those of its non-deuterated counterpart, Metaflumizone.
| Property | Value | Source (for Metaflumizone) |
| Physical Form | White to Off-White Solid | CymitQuimica[4] |
| Aqueous Solubility | Low | University of Hertfordshire[6] |
| Volatility | Non-volatile | University of Hertfordshire[6] |
| Melting Point | Decomposes prior to boiling. Two melting peaks observed for the technical active substance at approximately 127 °C and 186 °C. | Food and Agriculture Organization[7] |
| Boiling Point | Decomposes prior to boiling. | Food and Agriculture Organization[7] |
Chemical Structure and Isomerism
Metaflumizone-d4 is a complex organic molecule characterized by several functional groups, including a cyanophenyl group, a trifluoromethylphenyl group, and a trifluoromethoxyphenyl group, linked by a semicarbazone core. The deuterium atoms are specifically located on the 4-cyanophenyl ring at positions 2, 3, 5, and 6.
Like its parent compound, Metaflumizone-d4 exhibits geometrical isomerism around the carbon-nitrogen double bond (C=N), resulting in E- and Z-isomers.[6][7] Commercial formulations of Metaflumizone typically contain a mixture of these isomers, with the E-isomer being the predominant and more biologically active form (minimum E/Z ratio of 90:10).[6][7]
Mechanism of Action: Sodium Channel Blockade
Metaflumizone acts as a potent, non-systemic, broad-spectrum insecticide.[6] Its insecticidal activity stems from its ability to block voltage-dependent sodium channels in the nervous systems of target insects.[1][2][3][6][8]
The mechanism is state-dependent, meaning Metaflumizone preferentially binds to and traps the sodium channels in their slow-inactivated state.[8][9][10] This blockage prevents the influx of sodium ions necessary for nerve impulse propagation, leading to the cessation of nerve activity, flaccid paralysis, and ultimately, the death of the insect.[6][8][10]
Caption: Mechanism of Metaflumizone-d4 as a sodium channel blocker.
Experimental Protocols
Synthesis
The synthesis of Metaflumizone generally involves a condensation reaction between two key intermediates.[6] A patented method for the synthesis of the non-deuterated form provides a relevant protocol.[11] The synthesis of Metaflumizone-d4 would follow a similar pathway, with the critical difference being the use of a deuterated starting material for one of the key intermediates.
General Synthetic Workflow:
-
Synthesis of Intermediate A: Synthesis of m-trifluoromethylphenyl-4-nitrilebenzylketone.
-
Synthesis of Intermediate B (Deuterated): Synthesis of p-trifluoromethoxyphenylaminohydrazide, where the phenyl ring is deuterated. A patent describes the synthesis of the non-deuterated version by reacting methyl p-trifluoromethoxyphenylcarbamate with hydrazine hydrate.[11]
-
Condensation Reaction: The two intermediates are combined in an organic solvent with a catalyst and heated. The water generated during the reaction is removed to drive the reaction to completion.[6]
-
Isolation: The reaction mixture is cooled, and the final product, Metaflumizone-d4, is isolated by filtration.[6]
Caption: Generalized workflow for the synthesis of Metaflumizone-d4.
Analytical Methodology
As an isotopically labeled internal standard, Metaflumizone-d4 is primarily used in conjunction with chromatographic and mass spectrometric techniques for the quantification of Metaflumizone in various samples.
Typical Analytical Workflow:
-
Sample Preparation: Extraction of the analyte (Metaflumizone) from the matrix (e.g., soil, water, biological tissue).
-
Internal Standard Spiking: A known amount of Metaflumizone-d4 is added to the sample extract.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate Metaflumizone and Metaflumizone-d4 from other components.
-
Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), which can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio.
-
Quantification: The ratio of the signal from Metaflumizone to the signal from the known amount of Metaflumizone-d4 is used to calculate the concentration of Metaflumizone in the original sample. This method corrects for variations in sample preparation and instrument response.
Conclusion
Metaflumizone-d4 is a critical analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the insecticide Metaflumizone. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, make it an interesting subject for further investigation in the fields of pesticide science and neurotoxicology. The detailed information provided in this guide serves as a foundational resource for professionals engaged in such work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metaflumizone-d4 | CymitQuimica [cymitquimica.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Metaflumizone (Ref: BAS 320l) [sitem.herts.ac.uk]
- 7. fao.org [fao.org]
- 8. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]
